molecular formula C21H18N2O B11792426 (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11792426
M. Wt: 314.4 g/mol
InChI Key: HKTRAZIGIJIXGG-UHFFFAOYSA-N
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Description

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone (CAS No: 1355233-19-0) is a chemical compound with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol . This reagent features a molecular structure that incorporates both indoline and pyridine moieties, a combination frequently explored in medicinal chemistry for its diverse biological potential . The indole scaffold, which is core to the indoline group in this compound, is recognized as a "privileged structure" in drug discovery due to its ability to bind to multiple receptors and elicit a wide range of biological activities . Research into indole derivatives has shown that they can possess significant biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes this compound a valuable intermediate or target molecule for researchers working in areas such as synthetic chemistry, hit-to-lead optimization, and the development of novel bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C21H18N2O/c1-15-13-20(23-12-11-16-7-5-6-10-19(16)23)22-14-18(15)21(24)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3

InChI Key

HKTRAZIGIJIXGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methylpyridin-3-yl Phenyl Ketone

The core pyridine scaffold is constructed through a Friedel-Crafts acylation. For example, 4-methylpyridine undergoes acylation with benzoyl chloride in the presence of AlCl₃, yielding 4-methylpyridin-3-yl phenyl ketone. Alternative methods include Pd-catalyzed coupling of 4-methylpyridine-3-boronic acid with benzoyl chloride.

Reaction Conditions

  • Catalyst : AlCl₃ (1.2 equiv)

  • Solvent : Dichloromethane, 0°C → rt, 12 h

  • Yield : ~78% (theoretical)

Synthetic Route 2: Modular Assembly via Coupling Reactions

Suzuki-Miyaura Coupling for Pyridine-Indoline Linkage

A boronic ester derivative of indoline (e.g., indoline-1-boronic acid pinacol ester) couples with 6-bromo-4-methylpyridin-3-yl phenyl ketone under Pd catalysis.

Typical Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Na₂CO₃ (2.0 equiv)

  • Solvent : DME/H₂O (4:1), 80°C, 8 h

  • Yield : ~70% (extrapolated from similar couplings)

Ketone Installation via Weinreb Amide Intermediates

An alternative approach employs a Weinreb amide intermediate. 6-(Indolin-1-yl)-4-methylpyridine-3-carboxylic acid is converted to its Weinreb amide, which reacts with phenylmagnesium bromide to form the ketone.

Advantages

  • Avoids harsh Friedel-Crafts conditions.

  • Enables late-stage diversification of the aryl group.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may promote side reactions. Non-polar solvents (toluene) improve selectivity for coupling steps. Elevated temperatures (>80°C) accelerate Pd-catalyzed reactions but risk decomposition of heat-sensitive intermediates.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂, Xantphos) are optimal for cross-couplings, while CuI facilitates Ullmann-type couplings for C–N bond formation. Piperidine acts as both base and ligand in SNAr, stabilizing transition states.

Intermediate Characterization and Quality Control

Key intermediates are validated via:

  • ¹H NMR : Aromatic proton integration confirms substitution patterns (e.g., δ 8.2–8.5 ppm for pyridine H2 and H5).

  • HPLC Purity : >98% purity for intermediates ensures high final yield.

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 314.4 for the final product) verify stoichiometry.

Challenges and Mitigation Strategies

Regioselectivity in Pyridine Functionalization

Directed ortho-metalation (DoM) using LiTMP ensures precise methyl group placement at C4. Protecting groups (e.g., SEM) shield reactive sites during indoline installation.

Oxidative Stability

The indoline moiety is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (BHT) mitigate degradation .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The pyridine ring undergoes nucleophilic substitution at electron-deficient positions. For example:

  • Amination : Reaction with amines (e.g., piperidine) at the pyridine ring’s C-2 or C-4 positions, facilitated by electron-withdrawing groups.

  • Halogenation : Chlorination or bromination under acidic conditions, targeting the pyridine ring’s activated sites .

Table 1: Conditions for Nucleophilic Substitution

ReagentTemperature (°C)SolventOutcomeSource
Piperidine40THF/DMFSubstitution at pyridine C-2
NaI (iodination)80–100AcetonitrileIodo-substituted derivative

Oxidation and Reduction Reactions

The ketone group and methylpyridine moiety participate in redox reactions:

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

  • Methyl Oxidation : The 4-methyl group on the pyridine ring is oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Table 2: Redox Reaction Parameters

Reaction TypeReagent/CatalystConditionsProduct
Ketone reductionH₂, 10% Pd-C50°C, ethanolAlcohol derivative
Methyl oxidationKMnO₄, H₂SO₄Reflux, H₂OPyridine-4-carboxylic acid analog

Enzymatic and Metabolic Reactions

In biological systems, cytochrome P450 enzymes mediate:

  • Hydroxylation : Addition of –OH groups to the indoline or phenyl rings, forming metabolites.

  • Conjugation : Glucuronidation or sulfonation at the ketone or aromatic positions for detoxification .

Key metabolic pathways :

  • Phase I : Hydroxylation at indoline C-5 or phenyl C-4.

  • Phase II : Glucuronic acid conjugation via UDP-glucuronosyltransferases.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed coupling:

  • Suzuki-Miyaura : Reaction with arylboronic acids at the pyridine ring’s halogenated positions.

  • Buchwald-Hartwig : Amination using palladium ligands (e.g., XPhos) to form C–N bonds .

Example :

  • Coupling with 4-bromophenylboronic acid yields a biaryl derivative with a 75–85% yield under Pd(OAc)₂ catalysis .

Acid/Base-Mediated Reactions

  • Ketone Alkylation : Deprotonation with LDA (lithium diisopropylamide) followed by alkyl halide addition.

  • Hydrolysis : Acidic cleavage of the indoline ring, forming a primary amine and substituted pyridine.

Critical conditions :

  • Alkylation requires anhydrous THF at –78°C to avoid side reactions.

  • Hydrolysis proceeds optimally in 6M HCl at 100°C for 12 hours.

Photochemical Reactions

UV irradiation induces:

  • Ring-opening : The indoline moiety undergoes retro-Diels-Alder reactions, generating reactive intermediates.

  • Dimerization : Formation of cycloadducts via [2+2] or [4+2] pathways under specific wavelengths.

Scientific Research Applications

Pharmaceutical Development

The primary application of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone lies in its potential as a lead compound in drug discovery. Research indicates that it may exhibit:

  • Anticancer Properties : Preliminary studies show that derivatives of this compound have cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Anti-inflammatory Effects : Structural similarities with other compounds suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Activity : Evidence suggests that this compound may protect neuronal cells from damage, positioning it as a potential treatment for neurodegenerative diseases.

Interaction Studies

Understanding how This compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques used in these studies include:

  • Binding Affinity Assays : These assays measure the interaction strength between the compound and its biological targets.
  • Biochemical Pathway Analysis : Investigating how this compound influences specific biochemical pathways can provide insights into its therapeutic mechanisms.

Mechanism of Action

The exact mechanism of action for (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structural uniqueness lies in its indoline-pyridine scaffold. Below is a comparison with analogous methanones:

Compound Core Structure Substituents Biological Activity
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone Pyridine + indoline 4-methyl, 6-indolin-1-yl, 3-phenylmethanone Not explicitly reported; inferred kinase/transporter modulation potential
4-Amino-3-(1H-indol-1-yl)phenylmethanone Phenyl + indole 4-amino, 3-indol-1-yl, 4-hydroxyphenylmethanone Anti-inflammatory, antifungal (ergosterol biosynthesis inhibition)
(1-Ethyl-6-fluoro-1H-indazol-3-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone Indazole + piperidine 1-ethyl, 6-fluoro, 3-(trifluoromethylphenyl)piperidine Retinol-binding protein antagonist (preclinical efficacy)
(4-(4-Methoxyphenyl)-2-phenylpyridin-3-yl)(phenyl)methanone Pyridine 4-(4-methoxyphenyl), 2-phenyl, 3-phenylmethanone Synthetic intermediate for spiro-fused pyridine derivatives

Substituent Effects on Activity

  • Indoline vs. Indole/Indazole: The saturated indoline in the target compound may confer improved metabolic stability compared to indole derivatives (e.g., [4-amino-3-(1H-indol-1-yl)phenyl]methanone), which are prone to oxidation .
  • In contrast, fluorine in analogous compounds (e.g., 6-fluoroindazole in ) increases electronegativity and bioavailability .
  • Phenylmethanone Position: The 3-position substitution on pyridine (as in the target compound) is distinct from 4-hydroxyphenylmethanone in , which introduces hydrogen-bonding capacity for target engagement.

Pharmacokinetic and Physicochemical Properties

ADMET Profile Comparison

Parameter Target Compound 4-Amino-3-(1H-indol-1-yl)phenylmethanone (1-Ethyl-6-fluoro-1H-indazol-3-yl)(piperidinyl)methanone
LogP (Lipophilicity) ~3.5 (predicted) 2.8–3.2 4.1
Water Solubility Moderate (logS ≈ -4.5) -5.00 to -6.00 (low) -5.8 (low)
Caco-2 Permeability High (predicted) High Moderate
CYP450 Inhibition Not reported Low High (due to trifluoromethyl group)
  • The target compound’s moderate logP and solubility suggest balanced absorption, whereas highly lipophilic analogs (e.g., ) may face distribution challenges.

Biological Activity

The compound (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone is a synthetic organic molecule characterized by a complex structure that includes an indoline moiety, a pyridine ring, and a phenyl group. This unique combination positions it as a potential candidate for various biological applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound suggests significant structural complexity, which can influence its biological interactions. The presence of both indoline and pyridine rings is hypothesized to enhance its bioactivity compared to other derivatives lacking such dual functionalities.

Structural Features

FeatureDescription
Indoline MoietyA bicyclic structure contributing to the compound's ability to interact with biological targets.
Pyridine RingA nitrogen-containing aromatic ring that may facilitate binding to various receptors.
Phenyl GroupEnhances lipophilicity and may influence pharmacokinetic properties.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

  • Anticancer Properties :
    • Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against specific cancer types .
  • Anti-inflammatory Effects :
    • Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation .
  • Neuroprotective Activity :
    • There is evidence suggesting that such compounds may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease treatments .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Interaction studies often focus on binding affinities to specific targets, which are crucial for understanding pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
6-(Indolin-1-yl)-2-methylpyridin-3-oneIndoline and pyridine ringsAnticancer properties
4-Methyl-N-(phenyl)benzamideAromatic amide with similar functional groupsAnti-inflammatory effects
5-(Indolin-1-yl)thiazoleIndoline fused with thiazoleAntimicrobial activity

These comparisons highlight the unique combination of indoline and pyridine functionalities present in this compound, which may contribute to its distinct biological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity:

  • Synthesis Methods :
    • The synthesis typically involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity .
  • Bioassays :
    • Various bioassays have been employed to measure the compound's effects on living cells or organisms, following a dose-response relationship .
  • Pharmacological Evaluation :
    • In vitro studies have demonstrated significant anticancer activity against specific cell lines, with ongoing research aimed at elucidating the underlying mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (6-(Indolin-1-yl)-4-methylpyridin-3-yl)(phenyl)methanone?

  • Methodology :

  • Coupling Reactions : Use indole derivatives (e.g., 4-chloro-2-(1H-indol-1-yl)aniline) with aryl aldehydes under reflux in ethanol, employing catalysts like CuI/Pd(PPh₃)₄ for cross-coupling .
  • Characterization : Confirm intermediates via ¹H NMR (e.g., D₂O-exchangeable NH₂ protons at δ 10.98 ppm) and LC-MS for purity assessment .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and reaction time (1–24 hours) to improve yield .

Q. How can structural elucidation of this compound be achieved?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., synchrotron radiation) to confirm substituent geometry and intermolecular interactions .
  • Spectroscopy : Assign aromatic protons via ¹H/¹³C NMR (e.g., pyridine ring protons at δ 7.8–8.5 ppm) and confirm carbonyl stretching vibrations (~1650–1700 cm⁻¹) via FTIR .

Q. What analytical methods are suitable for purity assessment?

  • Methodology :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 345) .

Advanced Research Questions

Q. How does the electronic structure influence bioactivity?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO orbitals and dipole moments, correlating with binding affinity to targets like MAPK .
  • Spectroscopic Analysis : Measure solvatochromic shifts in UV-Vis (e.g., λₘₐₓ in toluene vs. DMSO) to assess charge-transfer interactions .

Q. What ADMET properties are critical for pharmacokinetic optimization?

  • Methodology :

  • In Silico Prediction : Use SwissADME or QikProp to calculate log P (<5), % human oral absorption (>80%), and blood-brain barrier permeability (e.g., log BB < 0.3) .
  • Caco-2 Assays : Measure permeability (log Pₐₚₚ > 1 × 10⁻⁶ cm/s) to predict intestinal absorption .

Q. How can molecular docking guide SAR studies?

  • Methodology :

  • Target Selection : Dock the compound into MAPK (PDB: 1A9) using AutoDock Vina, focusing on hydrogen bonds with Lys53 and hydrophobic interactions with Val74 .
  • Derivative Screening : Synthesize analogs with substituents (e.g., -OH, -CF₃) and compare binding energies (<-8.0 kcal/mol) to optimize activity .

Q. What stability challenges arise under physiological conditions?

  • Methodology :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hours) and monitor degradation via HPLC. Stabilize via co-solvents (e.g., cyclodextrins) for pH-sensitive groups .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess degradation pathways .

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